4-cyano-N-methylbenzenesulfonamide
Overview
Description
Mechanism of Action
Target of Action
Sulfonamides are generally known to inhibit bacterial enzymes, particularly those involved in the synthesis of folic acid .
Mode of Action
It has been used as a cyanating reagent in the synthesis of β,β-disubstituted acrylonitriles . The mechanism involves electrophilic cyanation of an alkenylrhodium intermediate .
Biochemical Pathways
Its role as a cyanating reagent suggests it may influence pathways involving the synthesis of nitrile compounds .
Result of Action
The result of 4-cyano-N-methylbenzenesulfonamide’s action is the synthesis of β,β-disubstituted acrylonitriles .
Action Environment
The reactions it is involved in have been reported to occur under mild conditions .
Preparation Methods
The synthesis of 4-cyano-N-methylbenzenesulfonamide can be achieved through several methods. One effective method involves the ultrasound-assisted N-sulfonylation of arylcyanamides with aryl sulfonyl chloride at ambient temperature . This method can be further improved using a biosynthesized Ag/feldspar nanocomposite, which provides clean conditions, high purity and yield, and easy workup with minimal waste .
Chemical Reactions Analysis
4-cyano-N-methylbenzenesulfonamide undergoes various chemical reactions, including substitution reactions. For instance, it can react with potassium carbonate or sodium carbonate in the presence of p-toluenesulfonyl chloride to form N-(4-chlorophenyl)-N-cyano-4-methylbenzenesulfonamide . The compound’s nitrile group can be converted to diverse functionalities, making it a key component in the preparation of pharmaceuticals, herbicides, and dyes .
Scientific Research Applications
4-cyano-N-methylbenzenesulfonamide is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. It serves as an electrophilic cyanation agent and is used in the synthesis of various chemical compounds . The compound’s unique structure allows it to be used in the preparation of pharmaceuticals, agrochemicals, and organic materials . Additionally, it has applications in the fabrication of N-heterocycles and complex formations .
Comparison with Similar Compounds
4-cyano-N-methylbenzenesulfonamide can be compared to other similar compounds such as N-cyano-N-phenyl-p-methylbenzenesulfonamide (NCTS) . Both compounds are used as electrophilic cyanation agents and have applications in the synthesis of various chemical compounds . this compound is unique due to its specific molecular structure and properties, which make it particularly useful in proteomics research .
Properties
IUPAC Name |
4-cyano-N-methylbenzenesulfonamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O2S/c1-10-13(11,12)8-4-2-7(6-9)3-5-8/h2-5,10H,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MLRQHFCCAKIMIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)C#N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201295600 | |
Record name | 4-Cyano-N-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201295600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56236-82-9 | |
Record name | 4-Cyano-N-methylbenzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56236-82-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Cyano-N-methylbenzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201295600 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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